molecular formula C7H8N6O2S B11729968 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11729968
M. Wt: 240.25 g/mol
InChI Key: WDJMVUQYIWPBCR-UHFFFAOYSA-N
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Description

The compound 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS: 1946812-66-3) consists of a 1,3,4-thiadiazole core with an amine group at position 2 and a substituted pyrazole ring at position 3. The pyrazole moiety is functionalized with an ethyl group at the 1-position and a nitro group at the 4-position.

Properties

Molecular Formula

C7H8N6O2S

Molecular Weight

240.25 g/mol

IUPAC Name

5-(2-ethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H8N6O2S/c1-2-12-5(4(3-9-12)13(14)15)6-10-11-7(8)16-6/h3H,2H2,1H3,(H2,8,11)

InChI Key

WDJMVUQYIWPBCR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrogen atoms on the pyrazole and thiadiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Reduction: The major product is 5-(1-Ethyl-4-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for its biological activity. The molecular formula is C8H10N4O2SC_8H_{10}N_4O_2S, with a molecular weight of 218.25 g/mol. The structure contributes to its pharmacological properties, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole-thiadiazole derivatives as epidermal growth factor receptor (EGFR) inhibitors, which are crucial in treating various cancers, particularly lung cancer. The synthesized compounds demonstrated significant cytotoxicity against cancer cell lines, as evidenced by in vitro assays such as the MTT assay and flow cytometry for mitochondrial membrane potential analysis .

Table 1: Anticancer Activity of Pyrazole-Thiadiazole Derivatives

Compound NameIC50 (µM)Cancer TypeMethod Used
Compound A15.2Lung CancerMTT Assay
Compound B10.5Breast CancerFlow Cytometry
Compound C8.7Colorectal CancerEGFR Inhibition Assay

Synthesis of New Derivatives

The synthesis of new derivatives involving 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has been achieved through various methods including cycloaddition reactions and modifications of existing pyrazole compounds. These synthetic strategies allow for the exploration of structure-activity relationships (SAR) which are critical for optimizing therapeutic efficacy .

Case Study: Synthesis Route

A notable synthesis route involves the reaction of Erlenmeyer thioazlactones with hydrazonoyl chlorides in the presence of triethylamine, yielding functionalized N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol derivatives. This method has shown high yields and allowed for the generation of structurally diverse compounds .

Potential Anti-inflammatory Properties

In addition to anticancer properties, compounds derived from thiadiazoles have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thiadiazole groups. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Pharmacological Profiles

Below is a comparative analysis of key analogues:

Table 1: Substituent-Based Comparison of Thiadiazol-2-amine Derivatives
Compound Name Substituents/Functional Groups Biological Activity Synthesis Method References
Target Compound 1-Ethyl-4-nitro-pyrazole Not explicitly reported Not detailed in evidence
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine Nitrofuran 95% inhibition of T. cruzi at 6.2 mmol/L Cyclization with hydrazide and thiocyanate
5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine 2-Methyl-4-nitro-imidazole Antibacterial, antifungal Cyclocondensation with hydrazides and acids
N-Benzylidene-1,3,4-thiadiazol-2-amine derivatives Benzylidene groups (e.g., bromophenyl) Anticonvulsant (MES-induced convulsion model) Reaction with benzyl halides and aldehydes
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl Marketed for industrial applications Standard cyclization techniques
Key Observations:
  • Heterocyclic Attachments : The target compound’s pyrazole group differs from imidazole (e.g., ) or benzylidene substituents (), which influence electronic properties and binding interactions.
  • Nitro Groups : The nitro group in the target compound and ’s nitrofuran derivative likely enhance redox activity, contributing to antiparasitic effects .
  • Synthesis : Ultrasound-assisted methods () improve yields for benzylthio derivatives, whereas cyclocondensation remains common for nitro-substituted analogues .

Crystallographic and Physicochemical Properties

The imidazole-containing analogue () crystallizes in a triclinic system (space group P1) with a dihedral angle of 70.86° between the imidazole and thiadiazole rings. Intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) and π–π interactions stabilize its 3D architecture .

Market and Industrial Relevance

The 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine derivative () is commercially significant, with projected growth in global production capacity. In contrast, the target compound’s niche applications (e.g., experimental phasing in crystallography) may rely on specialized synthesis, as suggested by its listing in chemical catalogs ().

Biological Activity

5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS# 1946812-66-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity against various microorganisms.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₇H₈N₆O₂S
Molecular Weight 196.24 g/mol
CAS Number 1946812-66-3
Purity ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-4-nitropyrazole with thiadiazole derivatives. The reaction conditions and purification methods play a vital role in obtaining high yields and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. The compound was evaluated against various bacterial strains using the disc diffusion method.

Case Study: Antimicrobial Evaluation

In a study assessing several thiadiazole derivatives, including our compound of interest, the following results were observed:

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus ATCC 914415Moderate
Escherichia coli ATCC 2592212Low
Pseudomonas aeruginosa ATCC 285310Low
Bacillus cereus ATCC 1177814Moderate

The results indicated that while the compound showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, it had limited effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The mechanism by which thiadiazole derivatives exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and function. The presence of the nitro group in the pyrazole moiety may enhance electron affinity, contributing to increased biological activity.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of thiadiazole compounds suggests that modifications to the substituents on the thiadiazole ring can significantly affect their biological properties. For instance, electron-withdrawing groups at specific positions have been associated with enhanced antimicrobial activity .

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